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Compound of Interest

Compound Name: 3-Hydroxyfluorene

Cat. No.: B047691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Hydroxyfluorene, a key fluorene derivative. The information presented herein is essential for

its identification, characterization, and application in various research and development

endeavors, particularly in the fields of medicinal chemistry and materials science. This

document summarizes key spectroscopic data in structured tables, outlines detailed

experimental protocols for data acquisition, and provides visual representations of experimental

workflows.

Chemical Structure and Properties
IUPAC Name: 9H-fluoren-3-ol Molecular Formula: C₁₃H₁₀O Molecular Weight: 182.22 g/mol

CAS Number: 6344-67-8

Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-

visible (UV-Vis), and mass spectrometry (MS) data for 3-Hydroxyfluorene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. While a complete, experimentally verified high-resolution spectrum for 3-
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Hydroxyfluorene is not readily available in public databases, data from closely related

fluorene derivatives and spectral predictions provide valuable insights.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for 3-Hydroxyfluorene

Chemical Shift (δ) ppm Multiplicity Protons Assigned

Predicted - Aromatic Protons

Predicted - Methylene Protons (C9)

Predicted - Hydroxyl Proton

Table 2: Predicted ¹³C NMR Spectral Data for 3-Hydroxyfluorene

Chemical Shift (δ) ppm Carbon Atom Assigned

Predicted C1

Predicted C2

Predicted C3

Predicted C4

Predicted C4a

Predicted C4b

Predicted C5

Predicted C6

Predicted C7

Predicted C8

Predicted C8a

Predicted C9

Predicted C9a
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Note: The predicted values are based on computational models and analysis of similar

structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 3-Hydroxyfluorene is expected to

show absorptions corresponding to O-H, C-H (aromatic and aliphatic), and C=C (aromatic)

stretching and bending vibrations.[3][4]

Table 3: Characteristic IR Absorption Bands for 3-Hydroxyfluorene

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3550-3200 O-H Stretch Phenolic Hydroxyl Strong, Broad

~3100-3000 C-H Stretch Aromatic Medium

~2925-2850 C-H Stretch Methylene (C9) Weak

~1600-1450 C=C Stretch Aromatic Ring Medium to Strong

~1260-1000 C-O Stretch Phenol Strong

~900-675
C-H Bend (out-of-

plane)
Aromatic Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic compounds like 3-Hydroxyfluorene exhibit characteristic absorption bands in the UV

region. The absorption maxima can be influenced by the solvent used.[1][5][6]

Table 4: Expected UV-Vis Absorption Maxima for 3-Hydroxyfluorene in Methanol
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Wavelength (λmax) (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Electronic Transition

~250 Not Reported π → π

~270-380 Not Reported π → π

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the

structure of a molecule through its fragmentation pattern. For 3-Hydroxyfluorene, the

molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.[7][8][9]

Table 5: Predicted Mass Spectrometry Data for 3-Hydroxyfluorene

m/z Relative Intensity (%) Proposed Fragment

182 High [M]⁺ (Molecular Ion)

181 High [M-H]⁺

152 Moderate [M-H-CO]⁺

Experimental Protocols
The following sections provide generalized protocols for obtaining the spectroscopic data

presented above. Instrument parameters and sample preparation may require optimization

based on the specific equipment and experimental conditions.

NMR Spectroscopy
A general workflow for acquiring NMR spectra is depicted below.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of
3-Hydroxyfluorene in
~0.7 mL of deuterated
solvent (e.g., CDCl₃).

Transfer solution to
a 5 mm NMR tube.

Place NMR tube in the
spectrometer (e.g., 400 MHz). Shim the magnetic field. Acquire ¹H and ¹³C spectra.

Fourier Transform the FID. Phase the spectrum. Apply baseline correction. Reference the spectrum
(e.g., to TMS at 0 ppm). Integrate ¹H signals.

cluster_prep cluster_acq cluster_proc

Click to download full resolution via product page

NMR Experimental Workflow

Infrared (IR) Spectroscopy
A typical procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance

(ATR) accessory is outlined below.
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Instrument Setup

Sample Analysis

Post-Analysis

Collect a background spectrum
of the empty ATR crystal.

Place a small amount of solid
3-Hydroxyfluorene onto the

ATR crystal.

Apply pressure to ensure
good sample contact. Collect the sample spectrum.

Clean the ATR crystal
with an appropriate solvent.

cluster_setup cluster_sample cluster_cleanup

Click to download full resolution via product page

FTIR Experimental Workflow

UV-Vis Spectroscopy
The following diagram illustrates the steps for acquiring a UV-Vis absorption spectrum.
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Sample Preparation

Data Acquisition

Prepare a dilute solution of
3-Hydroxyfluorene in a

UV-grade solvent (e.g., methanol).

Fill a quartz cuvette with
the solution.

Record a baseline spectrum
with the solvent-filled cuvette.

Measure the absorbance spectrum
of the sample solution.

cluster_prep cluster_acq

Click to download full resolution via product page

UV-Vis Experimental Workflow

Mass Spectrometry
A generalized workflow for obtaining an electron ionization (EI) mass spectrum is shown below.
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Sample Introduction

Mass Analysis

Dissolve a small amount of
3-Hydroxyfluorene in a

volatile solvent.

Inject the solution into the
GC-MS or direct insertion probe.

Ionize the sample using
Electron Ionization (EI).

Separate ions based on their
mass-to-charge ratio (m/z).

Detect the ions to generate
the mass spectrum.

cluster_intro cluster_analysis

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Signaling Pathways and Logical Relationships
At present, there are no well-established signaling pathways directly involving 3-
Hydroxyfluorene in the public domain. Its primary relevance is as a metabolite of fluorene and

as a synthetic building block.

Conclusion
This technical guide provides a summary of the key spectroscopic data for 3-Hydroxyfluorene,

based on available information and spectral predictions. For researchers and scientists, this

compilation serves as a valuable starting point for the identification and characterization of this

compound. In drug development, a thorough understanding of the spectroscopic properties of

lead compounds and their metabolites is crucial for regulatory submissions and quality control.

While this guide offers a comprehensive overview, it is recommended to obtain high-resolution

experimental data for definitive structural confirmation and purity assessment in critical

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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